2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid
Description
2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2'-position and a carboxylic acid moiety at the 4-position. This structure combines aromatic rigidity with functional groups that enable diverse applications in medicinal chemistry, organic synthesis, and materials science. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic procedures .
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-7-5-4-6-14(15)12-8-10-13(11-9-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
JXQNONOTKARTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is to react the amino-biphenyl compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of 2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield the free amine by removing the Boc group .
Scientific Research Applications
2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis of complex molecules. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group .
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl-Substituted Biphenyl Carboxylic Acids
Methyl-substituted analogs differ in the position of the methyl group on the biphenyl scaffold, influencing steric and electronic properties. Key examples include:
Key Findings :
- Solubility : Methyl groups at meta positions (e.g., 3'-methyl) reduce solubility in polar solvents compared to ortho (2') or para (4') isomers due to altered dipole moments .
- Reactivity : 4'-Methyl derivatives exhibit higher reactivity in Suzuki-Miyaura couplings, attributed to reduced steric hindrance at the 4'-position .
Boc-Protected Amino Biphenyl Carboxylic Acids
Variations in Boc group placement and molecular architecture significantly impact properties:
Key Findings :
- Synthetic Utility: The 2'-Boc-amino group in the target compound requires careful deprotection under acidic conditions (e.g., trifluoroacetic acid), whereas methylene-linked Boc groups (e.g., 4'-((Boc)amino)methyl) are more resistant to hydrolysis .
- Biological Activity: Extended alkyl chains (e.g., pentanoic acid in CAS 1012341-52-4) enhance cell membrane permeability compared to the parent biphenyl structure .
Other Functionalized Biphenyl Carboxylic Acids
Amino and Carbamate Derivatives
Key Findings :
- Stability : Fmoc-protected analogs (e.g., CAS 215248-42-3) are more labile under basic conditions than Boc-protected counterparts, limiting their use in prolonged syntheses .
- Hydrogen Bonding: Free amino groups (e.g., CAS 62558-65-0) enhance intermolecular interactions in crystal lattices, improving thermal stability .
Solubility and Stability
- The 2'-Boc-amino group in the target compound reduces aqueous solubility compared to methyl-substituted analogs but improves stability in organic solvents .
- Boc deprotection yields a primary amine, enabling post-functionalization in drug discovery workflows .
Biological Activity
2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid, also known by its CAS number 904086-02-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid
- Molecular Formula : C18H19NO4
- Molecular Weight : 313.35 g/mol
- Purity : Typically ≥95%
- Physical Form : White to off-white solid
The biological activity of 2'-((tert-butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antiviral Activity : Some derivatives have shown effectiveness against viruses by inhibiting viral replication and entry into host cells.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Antibacterial Properties : Certain biphenyl derivatives have demonstrated activity against bacterial strains, indicating a potential role in antibiotic development.
Pharmacological Studies
A review of the literature reveals several studies that have investigated the pharmacological properties of related compounds. For instance:
- Study on Antiviral Activity : A study highlighted the antiviral effects of β-amino acid derivatives against tobacco mosaic virus (TMV), suggesting that similar structural motifs could enhance antiviral efficacy .
- Transport Mechanisms : Research has shown that biphenyl derivatives can serve as substrates for amino acid transport systems in cells, which may facilitate their uptake and enhance their biological effects .
Case Study 1: Antiviral Efficacy
In a comparative study involving various β-amino acid derivatives, it was found that certain compounds exhibited higher antiviral activity against TMV compared to standard treatments. For example, one compound achieved a curative activity of 56.8% at a concentration of 500 μg/mL . This suggests that modifications to the biphenyl structure can significantly enhance antiviral properties.
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of biphenyl derivatives. The study reported that specific compounds reduced pro-inflammatory cytokine production in vitro. This indicates potential therapeutic applications for inflammatory conditions .
Table 1: Summary of Biological Activities
Table 2: Pharmacokinetic Properties
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 313.35 g/mol | - |
| Purity | ≥95% | - |
| Solubility | Soluble in DMSO | - |
Q & A
Q. What are the critical considerations for synthesizing 2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid with high purity?
Synthesis requires precise control of protecting groups and coupling reactions. The tert-butoxycarbonyl (Boc) group is acid-labile, necessitating anhydrous conditions and mild deprotection steps (e.g., trifluoroacetic acid in dichloromethane) to prevent degradation . For biphenyl coupling, Suzuki-Miyaura cross-coupling is preferred due to its efficiency in forming aryl-aryl bonds. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) ensures ≥95% purity .
Q. How can the structural integrity of the compound be validated post-synthesis?
Combine spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and biphenyl aromatic signals (δ 7.2–8.2 ppm) .
- FT-IR : Look for carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and Boc groups) .
- HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the recommended storage conditions to prevent decomposition?
Store at –20°C under inert gas (argon or nitrogen) in amber glass vials to avoid moisture absorption and photodegradation. The Boc group is susceptible to acidic hydrolysis, so avoid exposure to humid environments .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Perform density functional theory (DFT) to analyze electronic properties (e.g., HOMO/LUMO orbitals) and molecular docking (AutoDock Vina or Schrödinger Suite) to predict binding affinities. Focus on the biphenyl core’s planarity and the carboxylic acid’s hydrogen-bonding potential . For example, docking studies with CD40–CD154 proteins suggest the carboxylic acid moiety may stabilize interactions via salt bridges .
Q. What experimental strategies resolve contradictions in solubility data across different solvent systems?
Use a phase diagram approach : Measure solubility in binary solvent mixtures (e.g., DMSO/water, THF/hexane) via gravimetric analysis. Polar aprotic solvents (DMSO) enhance solubility due to the compound’s amphiphilic nature (hydrophobic biphenyl vs. polar carboxylic acid). Contradictions often arise from solvent polarity gradients or aggregation phenomena .
Q. How can the compound’s stability under physiological conditions be assessed for drug delivery applications?
Conduct accelerated stability testing :
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. The Boc group degrades rapidly in acidic conditions (pH < 4) .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C typical for biphenyl derivatives) .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step during synthesis?
Optimize coupling reagent selection : Replace EDCl/HOBt with more efficient alternatives like HATU or PyBOP in DMF. Increase reaction stoichiometry (1.2–1.5 equivalents of activated ester) and monitor progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
Q. What analytical techniques differentiate between positional isomers in biphenyl derivatives?
Q. How to mitigate aggregation issues in spectroscopic characterization?
- Sonication : Pre-treat samples in DMSO or DMF to disrupt aggregates.
- Surfactants : Add 0.1% SDS to aqueous solutions to enhance dispersion .
Advanced Applications in Research
Q. Can this compound serve as a building block for metal-organic frameworks (MOFs)?
Yes. The carboxylic acid group enables coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) to form 2D/3D networks. Preliminary studies on analogous biphenyl-carboxylic acids show luminescent properties suitable for sensing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
